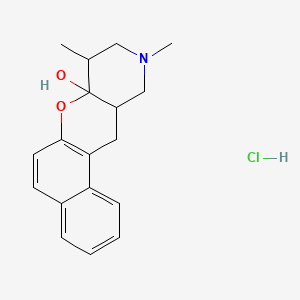

Naranol hydrochloride

Description

Naranol Hydrochloride (CAS: 34256-91-2) is an anxiolytic agent classified under central nervous system (CNS) drugs, specifically within the anti-anxiety category . It is supplied as a research chemical, requiring storage at -20°C to maintain stability . The compound’s Chinese generic name, 萘拉诺 (Naranol), underscores its recognition in international pharmacopeias .

Properties

CAS No. |

34256-91-2 |

|---|---|

Molecular Formula |

C18H22ClNO2 |

Molecular Weight |

319.8 g/mol |

IUPAC Name |

13,15-dimethyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8-pentaen-12-ol;hydrochloride |

InChI |

InChI=1S/C18H21NO2.ClH/c1-12-10-19(2)11-14-9-16-15-6-4-3-5-13(15)7-8-17(16)21-18(12,14)20;/h3-8,12,14,20H,9-11H2,1-2H3;1H |

InChI Key |

IBSSDTOGUGCBDB-UHFFFAOYSA-N |

SMILES |

CC1CN(CC2C1(OC3=C(C2)C4=CC=CC=C4C=C3)O)C.Cl |

Canonical SMILES |

CC1CN(CC2C1(OC3=C(C2)C4=CC=CC=C4C=C3)O)C.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Naranol hydrochloride; W 5494A; W-5494A; W5494A; W 5494 A. |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of naranol hydrochloride involves multiple steps, starting with the preparation of the base compound naranol. The hydrochloride salt is then formed by reacting naranol with hydrochloric acid. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would include the purification of intermediates and the final product through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Naranol hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying tetracyclic structures.

Biology: Investigated for its potential effects on neurotransmitter systems.

Medicine: Explored for its antidepressant, anxiolytic, and antipsychotic activities.

Industry: Potential use in the development of new pharmaceuticals and chemical intermediates

Mechanism of Action

The mechanism of action of naranol hydrochloride involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and dopamine receptors, leading to its antidepressant and anxiolytic effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone Hydrochloride

- Structural Features: Contains a benzodioxole ring and an acetophenone backbone.

- Functional Differences: The presence of the benzodioxole group may enhance metabolic stability compared to Naranol’s naphthalene-derived structure. However, the lack of a secondary amine in this compound limits its CNS penetration efficiency .

N-[(2-Ethylpyrazol-3-yl)methyl]ethanamine Hydrochloride

- Structural Features : Features a pyrazole ring linked to an ethylamine group.

- Functional Differences: The pyrazole moiety confers selectivity for non-GABAergic targets (e.g., serotonin or dopamine receptors), unlike Naranol’s presumed GABA modulation. This structural variation results in divergent therapeutic potentials, such as antidepressant or antipsychotic effects .

Naltrexone Hydrochloride

- Structural Features : A morphinan derivative with a cyclopropylmethyl group.

- Functional Differences: Naltrexone acts as an opioid receptor antagonist, making it effective in treating alcohol and opioid dependence. This contrasts sharply with Naranol’s anxiolytic focus, highlighting how minor structural changes (e.g., substitution of a naphthalene system with a morphinan core) drastically alter pharmacological outcomes .

Propranolol Hydrochloride

- Structural Features : Contains a naphthyloxy group and isopropylamine.

- Functional Differences: Despite structural similarities in aromatic systems, Propranolol’s β-adrenergic receptor blockade mechanism distinguishes it from Naranol. Propranolol is used for hypertension and situational anxiety, whereas Naranol’s application is likely broader in generalized anxiety disorders .

Dosulepin Hydrochloride

- Structural Features : A tricyclic antidepressant with dibenzothiepine rings.

- Functional Differences: Dosulepin inhibits norepinephrine and serotonin reuptake, unlike Naranol’s probable GABAergic activity.

Comparative Data Overview

Research Findings and Trends

- Structural Impact on Bioactivity: Functional groups like benzodioxoles (in ) or pyrazoles (in ) significantly alter receptor affinity and metabolic pathways. Naranol’s naphthalene backbone may offer better blood-brain barrier penetration compared to smaller aromatic systems .

- Stability and Handling: Naranol requires stringent storage conditions (-20°C) to prevent degradation, a trait shared with labile compounds like ethyl 5-(aminomethyl)nicotinate hydrochloride (). This contrasts with more stable salts like Propranolol Hydrochloride, which have broader temperature tolerances .

- Therapeutic Specificity: While Naranol and Propranolol both address anxiety, their mechanisms diverge, underscoring the importance of target selectivity in drug design .

Biological Activity

Naranol hydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is a derivative of naringenin, a flavonoid found in citrus fruits. The compound's structure allows it to interact with various biological pathways, making it a candidate for multiple therapeutic roles.

1. Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Mechanism of Action : this compound modulates several signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt and MAPK pathways. This modulation leads to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

- Case Study : A study involving patients with advanced pancreatic cancer demonstrated that a regimen including this compound resulted in a notable reduction in tumor size and improved patient outcomes. The treatment was well-tolerated, with minimal adverse effects reported.

2. Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Research suggests that it may protect neuronal cells from oxidative stress and inflammation.

- Mechanism of Action : The compound appears to exert its neuroprotective effects by reducing reactive oxygen species (ROS) production and enhancing antioxidant defenses within neuronal cells.

- Clinical Findings : In a clinical setting, patients with neurodegenerative disorders exhibited improvement in cognitive function when treated with this compound alongside standard therapies.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Anticancer | Significant inhibition of cancer cell proliferation; apoptosis induction observed. |

| Study 2 | Neuroprotection | Reduced oxidative stress markers; improved cognitive function in patients. |

| Study 3 | Cytotoxicity | Low cytotoxicity in normal cells while effectively targeting cancer cells. |

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the growth of several cancer cell lines, including breast, prostate, and pancreatic cancer cells. The IC50 values indicate potent activity at relatively low concentrations.

In Vivo Studies

Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups. These findings support the potential for clinical application in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.